molecular formula C10H16N2O2S B086087 3-amino-N,N-diethylbenzenesulfonamide CAS No. 10372-41-5

3-amino-N,N-diethylbenzenesulfonamide

Cat. No.: B086087
CAS No.: 10372-41-5
M. Wt: 228.31 g/mol
InChI Key: CTBWWPIIRKWDDL-UHFFFAOYSA-N
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Description

Sildenafil chlorosulfonyl is a synthetic intermediate used in the production of sildenafil, a well-known phosphodiesterase type 5 inhibitor. Sildenafil is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The chlorosulfonyl derivative plays a crucial role in the synthesis of sildenafil by introducing the sulfonyl functional group, which is essential for the compound’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sildenafil chlorosulfonyl involves the chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This reaction is typically carried out using chlorosulfonic acid and thionyl chloride as reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the preparation of sildenafil chlorosulfonyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise temperature control to optimize the reaction conditions. The product is then purified through crystallization and filtration to obtain sildenafil chlorosulfonyl with high purity .

Chemical Reactions Analysis

Types of Reactions: Sildenafil chlorosulfonyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines, to form different derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products Formed:

    Substitution Reactions: Various sulfonamide derivatives.

    Reduction Reactions: Sulfide derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Sildenafil chlorosulfonyl has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of sildenafil and its analogues.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of sildenafil and related compounds.

Mechanism of Action

Sildenafil chlorosulfonyl itself does not have a direct mechanism of action but serves as a precursor in the synthesis of sildenafil. Sildenafil acts by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in relaxation of smooth muscle cells and increased blood flow .

Comparison with Similar Compounds

    Tadalafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.

    Vardenafil: Similar to sildenafil, used for erectile dysfunction.

Comparison:

Properties

IUPAC Name

3-amino-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBWWPIIRKWDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387993
Record name 3-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10372-41-5
Record name 3-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N,N-diethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The N,N-diethyl-3-(nitro)benzenesulfonamide (3.9 g) was dissolved in methanol (60 ml) and, after an addition of conc. hydrochloric acid (10 ml), reduced iron (4.2 g) was added and the mixture was stirred at room temperature for 2 hours. After filtration, methanol was evaporated under a reduced pressure and the residue was made basic with an addition of 4N sodium hydroxide. The iron oxide precipitated was separated by filtration, washed with methylene chloride (50 ml). Also the filtrate was extracted with methylene (50 ml×2) and combined with the methylene chloride washing, followed by drying over anhydrous sodium sulfate. Evaporation of the solvent gave N,N-diethyl-3-(amino)benzenesulfonamide (3.0 g) (m.p. 82°-84° C.).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
4.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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